Product packaging for Benzoic acid, 4-cyano-, 4-iodophenyl ester(Cat. No.:CAS No. 925982-52-1)

Benzoic acid, 4-cyano-, 4-iodophenyl ester

Cat. No.: B13366579
CAS No.: 925982-52-1
M. Wt: 349.12 g/mol
InChI Key: FQTRLQJAMQLRBV-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Esters in Advanced Synthesis and Materials Science

Aromatic esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. researchgate.netdntb.gov.ua This structural motif imparts a combination of rigidity, thermal stability, and electronic functionality that makes them highly valuable in a range of applications. In advanced synthesis, aromatic esters serve as versatile intermediates and building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net

In the realm of materials science, the properties of aromatic esters are harnessed to create polymers, liquid crystals, and other advanced materials. researchgate.net The arrangement of their aromatic rings can lead to desirable optical and electronic properties, making them suitable for applications in display technologies and organic electronics. The ability to modify the aromatic core with various substituents allows for the fine-tuning of these properties to meet specific performance requirements.

Significance of Cyano and Iodo Substituents in Aromatic Systems for Electronic and Structural Modulation

The functionalization of aromatic systems with specific substituents is a powerful strategy for modulating their electronic and structural characteristics. The cyano (-C≡N) group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This property significantly influences the electronic distribution within the aromatic ring, affecting its reactivity and intermolecular interactions. The linear geometry of the cyano group also plays a crucial role in determining the packing of molecules in the solid state.

The iodo (-I) substituent, a halogen, is notable for its ability to participate in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of the halogen bond is influenced by the polarizability of the halogen, with iodine forming some of the strongest halogen bonds. This directional interaction has become a powerful tool in crystal engineering and the design of supramolecular assemblies, including liquid crystals. rsc.org

Rationale for Dedicated Academic Investigation of 4-Iodophenyl 4-Cyanobenzoate (B1228447)

The specific combination of a cyano and an iodo group in 4-iodophenyl 4-cyanobenzoate provides a compelling case for dedicated academic investigation. The molecule possesses both a halogen bond donor (the iodine atom) and a potential halogen bond acceptor (the nitrogen atom of the cyano group). This dual functionality opens up possibilities for the formation of well-defined supramolecular structures through self-assembly.

The primary research interest in this compound and its analogues lies in the field of liquid crystals. The interplay between the rigid aromatic core, the strong dipole moment induced by the cyano group, and the directional nature of the halogen bonding can lead to the formation of various liquid crystalline phases (mesophases). Understanding how these structural features dictate the mesomorphic behavior is crucial for the design of new liquid crystal materials with tailored properties for display and sensor applications.

Overview of Research Areas in the Field of Halo- and Cyano-Substituted Benzoate (B1203000) Esters

The study of 4-iodophenyl 4-cyanobenzoate is part of a broader research effort into halo- and cyano-substituted benzoate esters. This area of research is highly interdisciplinary, spanning organic synthesis, supramolecular chemistry, and materials science. Key research areas include:

Liquid Crystals: A significant focus is on the design and synthesis of new liquid crystalline materials. Researchers are exploring how the type and position of halogen and cyano substituents influence the transition temperatures, phase behavior, and electro-optical properties of these materials. The use of halogen bonding as a tool to induce or modify liquid crystalline properties is a particularly active area of investigation. researchgate.netrsc.orgjove.com

Crystal Engineering: The directional nature of halogen bonding is being exploited to control the packing of molecules in the solid state. This allows for the design of crystalline materials with specific architectures and properties, such as nonlinear optical materials and organic conductors.

Supramolecular Chemistry: Halo- and cyano-substituted benzoate esters are used as building blocks for the construction of complex supramolecular assemblies. These assemblies can exhibit a range of interesting functions, from molecular recognition to catalysis.

Organic Synthesis: The development of efficient synthetic routes to these functionalized esters is an ongoing area of research. This includes the exploration of new catalytic methods for the introduction of cyano and halo groups onto aromatic rings. researchgate.net

The following table provides a summary of key properties for representative compounds in this class, highlighting the impact of different substituents.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
Methyl 4-cyanobenzoate C₉H₇NO₂161.1665-67Contains a cyano group, precursor for more complex esters.
Ethyl 4-cyanobenzoate C₁₀H₉NO₂175.1852-54Similar to the methyl ester, used in synthetic studies.
4-Cyano-4'-pentylbiphenyl C₁₈H₁₉N249.3624A well-known nematic liquid crystal (5CB).
4-Iodobenzonitrile (B145841) C₇H₄IN229.02128-131A simple molecule exhibiting C≡N···I halogen bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8INO2 B13366579 Benzoic acid, 4-cyano-, 4-iodophenyl ester CAS No. 925982-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

925982-52-1

Molecular Formula

C14H8INO2

Molecular Weight

349.12 g/mol

IUPAC Name

(4-iodophenyl) 4-cyanobenzoate

InChI

InChI=1S/C14H8INO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-8H

InChI Key

FQTRLQJAMQLRBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Iodophenyl 4 Cyanobenzoate

Direct Esterification Reactions

Direct esterification focuses on forming the C-O bond between the carbonyl carbon of 4-cyanobenzoic acid and the oxygen atom of 4-iodophenol (B32979). This can be accomplished under acidic, basic, or neutral conditions using coupling agents.

Acid-Catalyzed Condensation of 4-Cyanobenzoic Acid and 4-Iodophenol

The classic method for acid-catalyzed esterification is the Fischer-Speier esterification. masterorganicchemistry.com This equilibrium process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com In the synthesis of 4-Iodophenyl 4-cyanobenzoate (B1228447), the mechanism begins with the protonation of the carbonyl oxygen of 4-cyanobenzoic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-iodophenol. masterorganicchemistry.com

The subsequent reaction forms a tetrahedral intermediate. A proton transfer then occurs, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, 4-Iodophenyl 4-cyanobenzoate. Due to the equilibrium nature of the reaction, it is often necessary to remove the water byproduct as it forms to drive the reaction toward the product side. However, the direct esterification of phenols, which are less nucleophilic than aliphatic alcohols, can be challenging and may require specific catalysts or more forcing conditions. niscpr.res.in For instance, one study noted that a standard acid-catalyzed reaction between 4-cyanobenzoic acid and a substituted phenol (B47542) in refluxing xylene with sulfuric acid did not yield any ester product, highlighting the need for more specialized methods. google.com

Base-Mediated Ester Formation Protocols

Base-mediated protocols offer an alternative to acid catalysis, often proceeding under milder conditions. A common and highly effective strategy involves a two-step process. First, 4-cyanobenzoic acid is converted into a more reactive acyl halide, typically 4-cyanobenzoyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 4-cyanobenzoyl chloride is a potent electrophile that reacts readily with 4-iodophenol. This second step is typically carried out in the presence of a non-nucleophilic base, such as pyridine. The base serves two purposes: it deprotonates the phenol to form the more nucleophilic 4-iodophenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This type of reaction, known as the Schotten-Baumann reaction, is a widely used method for synthesizing phenyl esters. researchgate.net Alternatively, some methods employ catalysts like titanium dioxide (TiO₂) to facilitate the acylation of phenols with acid chlorides under solvent-free conditions, offering a green and efficient procedure. niscpr.res.in

Application of Coupling Reagents in Ester Synthesis (e.g., carbodiimides)

To circumvent the often harsh conditions of acid- or base-mediated reactions, coupling reagents are widely used to facilitate ester formation under mild, neutral conditions. The Steglich esterification is a prominent example, employing a carbodiimide (B86325), such as N,N′-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as the coupling agent. organic-chemistry.orgbohrium.com

The reaction mechanism involves the activation of the carboxylic acid (4-cyanobenzoic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with the alcohol (4-iodophenol), the reaction can be slow, particularly with less nucleophilic phenols. This can lead to an undesirable side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea. organic-chemistry.org

To accelerate the desired esterification and suppress this side reaction, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added. organic-chemistry.orgrsc.org DMAP, being a superior nucleophile, reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This new intermediate readily reacts with 4-iodophenol to yield the target ester, 4-Iodophenyl 4-cyanobenzoate, and regenerates the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which often precipitates from the reaction mixture and can be removed by filtration. researchgate.net This method is particularly advantageous for sensitive substrates that cannot tolerate acidic or basic conditions. bohrium.comyoutube.com

Investigation of Solvent Effects and Reaction Conditions Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-Iodophenyl 4-cyanobenzoate. For all equilibrium-based esterifications, a key optimization strategy is the removal of water, which can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

In carbodiimide-mediated couplings like the Steglich esterification, the choice of solvent is critical. These reactions are typically performed at room temperature in polar aprotic solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org However, recent research has focused on developing more sustainable protocols. A comprehensive solvent and reagent selection guide for Steglich-type reactions has been developed to identify greener alternatives. rsc.org This work has shown that solvents like dimethyl carbonate (DMC) can be effective, providing a more environmentally benign option than traditional chlorinated solvents. rsc.org The reaction temperature is also a key parameter; while many Steglich esterifications proceed efficiently at room temperature, gentle heating may be employed to increase the reaction rate, especially with less reactive phenols. rsc.org

Synthesis of Key Precursors: 4-Cyanobenzoic Acid and 4-Iodophenol

Electrochemical Valorization of CO₂ for 4-Cyanobenzoic Acid Synthesis from 4-Iodobenzonitrile (B145841)

An innovative and environmentally friendly approach to synthesizing 4-cyanobenzoic acid involves the electrochemical valorization of carbon dioxide (CO₂), a greenhouse gas and abundant C1 building block. mdpi.com This electrocarboxylation method utilizes 4-iodobenzonitrile as the starting material. The process is a "green" technology as it uses electrons as the primary reagent, avoiding harsh chemical oxidants or reductants. mdpi.com

The reaction involves the electrochemical reduction of 4-iodobenzonitrile at a cathode. This process cleaves the carbon-iodine bond to generate an aryl anion intermediate, which then acts as a nucleophile, attacking a molecule of CO₂ to form the carboxylate. researchgate.net Research has demonstrated that the synergistic use of a silver (Ag) cathode and non-acidic ionic liquids (ILs) as the solvent significantly improves the process. mdpi.com The use of a silver cathode and ILs was found to reduce the required electrochemical potential by more than 0.4 V compared to other systems, making the reaction more energy-efficient. researchgate.netmdpi.com This method represents a promising route for CO₂ utilization while providing a sustainable pathway to a key precursor for 4-Iodophenyl 4-cyanobenzoate. mdpi.com

Table 1: Research Findings on the Electrochemical Synthesis of 4-Cyanobenzoic Acid
ParameterCondition/FindingSignificance
Starting Material4-IodobenzonitrileUtilizes an organoiodide precursor. mdpi.com
Carbon SourceCarbon Dioxide (CO₂)Valorization of a greenhouse gas. mdpi.com
Cathode MaterialSilver (Ag) foilLowers the required electrochemical potential compared to carbon cathodes. mdpi.com
Solvent SystemIonic Liquids (ILs)Act as "green solvents" and enhance the process efficiency. mdpi.com
Potential Reduction> 0.4 VThe combination of a silver cathode and ILs significantly reduces the energy input needed for the reaction. researchgate.netmdpi.com
Reaction MechanismElectrochemical cleavage of the C-I bond followed by nucleophilic capture of CO₂.An ECE (Electrochemical-Chemical-Electrochemical) reduction mechanism has been suggested. researchgate.net

Advanced Cyanation Strategies for Benzoic Acid Derivatives

The introduction of a cyano group onto a benzoic acid derivative is a critical step in forming the 4-cyanobenzoic acid precursor. Modern synthetic methods have moved beyond traditional, often hazardous, cyanation reagents.

Recent research has highlighted novel approaches, including electrochemical methods. For instance, a green cyanation method for converting benzoic acid to benzonitrile (B105546) has been developed using electrolysis in liquid ammonia (B1221849) at room temperature. confex.combohrium.comrsc.orgresearchgate.net This process avoids toxic reagents and expensive catalysts. confex.comrsc.orgresearchgate.net In this paired electrosynthesis, benzoic acid is reduced at the cathode to form benzyl (B1604629) alcohol, while the iodide anion from the supporting electrolyte is oxidized at the anode to produce iodine. rsc.orgresearchgate.net These intermediates then react in the liquid ammonia to yield benzonitrile. rsc.orgresearchgate.net

Other strategies involve the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanide source for the cyanation of C-H bonds in arenes. researchgate.net This method is notable for its application to complex molecules and its ability to functionalize various substrates, including benzoic acid derivatives. researchgate.net

The development of these advanced cyanation strategies is driven by the need for safer and more sustainable chemical processes. Nitriles are valuable intermediates in organic synthesis, serving as precursors to amines, alcohols, and various carbonyl compounds. researchgate.net

Comparison of Advanced Cyanation Methods
MethodCyanide SourceKey FeaturesReaction Conditions
Electrochemical CyanationAmmonia (as nitrogen source)Green method, avoids toxic reagents and expensive catalysts. confex.comrsc.orgresearchgate.netRoom temperature, electrolysis in liquid ammonia. confex.comrsc.orgresearchgate.net
NCTS CyanationN-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Applicable to a range of arenes, including complex molecules. researchgate.netVaries depending on the substrate. researchgate.net

Regioselective Iodination Methods for Phenols

The regioselective introduction of an iodine atom onto a phenol ring is crucial for synthesizing the 4-iodophenyl component of the target molecule. Several methods have been developed to achieve high selectivity, particularly for the para-position.

One effective method utilizes N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid, such as p-toluenesulfonic acid. researchgate.net This approach allows for the mild and highly regioselective monoiodination of phenols at room temperature, resulting in high to excellent yields. researchgate.net Another approach involves an iron(III)-catalyzed iodination of activated arenes using NIS, which also demonstrates high regioselectivity. acs.org This iron-catalyzed process is efficient, requiring only a small amount of an inexpensive and non-toxic catalyst. acs.org

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and bis(trifluoro-acetoxy)iodobenzene (BTI), have also been employed for the regiocontrolled oxidation of phenols, which can be a step in the synthesis of iodinated phenols. nih.gov These reagents offer predictable regioselectivity based on their inherent properties and the structure of the phenol precursor. nih.gov

More recent developments include the use of novel iodination reagents like N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, which allows for rapid and highly regioselective iodination of phenolic compounds under mild conditions. mdpi.com

Overview of Regioselective Iodination Methods for Phenols
Reagent/CatalystKey FeaturesReaction ConditionsSelectivity
N-Iodosuccinimide (NIS) / p-Toluenesulfonic acidMild, high to excellent yields. researchgate.netRoom temperature. researchgate.netHighly regioselective for monoiodination. researchgate.net
N-Iodosuccinimide (NIS) / Iron(III) catalystEfficient, uses an inexpensive and non-toxic catalyst. acs.orgMild conditions. acs.orgHighly regioselective. acs.org
Hypervalent iodine reagents (e.g., IBX, BTI)Predictable regioselectivity. nih.govMild conditions. nih.govVaries with the specific reagent and substrate. nih.gov
N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphateRapid reaction times, high yields. mdpi.comMild, room temperature. mdpi.comSpecific regioselectivity. mdpi.com

Catalytic Approaches in Benzoic Acid Esterification

Esterification, the formation of the ester bond between 4-cyanobenzoic acid and 4-iodophenol, is a cornerstone of this synthesis. Catalytic methods are preferred for their efficiency and ability to drive the reaction towards completion.

Transition-Metal Catalyzed Esterification Processes

Transition-metal catalysts have emerged as powerful tools for the direct functionalization of C–H bonds, providing an atom-economical route to ester synthesis. acs.orgacs.org These methods often involve the activation of a C-H bond followed by alkoxycarbonylation. acs.org For instance, palladium-catalyzed aerobic oxidative esterification of alcohols has been reported. nih.gov Catalysts based on metals like palladium, ruthenium, and cobalt have been successfully used for the direct transformation of alcohols into esters. nih.gov

Zirconium-based solid acids have also shown promise in catalyzing the esterification of various benzoic acids with methanol. mdpi.com A zirconium metal catalyst fixed with titanium exhibited the best activity for this transformation. mdpi.com

Earth-Abundant Metal Catalyst Systems for Transesterification

In the context of green chemistry, there is a growing interest in using earth-abundant metals as catalysts. Alkali metal species, which are readily available and inexpensive, have been shown to be effective catalysts for the transesterification of aryl esters with phenols. rsc.orgresearchgate.net This is a particularly relevant approach for the synthesis of 4-Iodophenyl 4-Cyanobenzoate, as it involves the reaction of an aryl ester with a phenol. The use of heterogeneous alkali metal catalysts under simple conditions makes this protocol environmentally friendly and practical. rsc.orgresearchgate.net

Alkaline earth metal oxides, such as MgO, CaO, SrO, and BaO, are also widely studied as heterogeneous basic catalysts for transesterification, particularly in biodiesel production. mdpi.comrsc.orgjbiochemtech.com Their basicity follows the order MgO < CaO < SrO < BaO. rsc.org

Photoredox Catalysis in Related Ester Syntheses

Visible-light photoredox catalysis has emerged as a mild and sustainable approach for various organic transformations, including those relevant to ester synthesis. nih.govbohrium.com This technique can be used to generate radical intermediates that can participate in C-C and C-heteroatom bond-forming reactions. acs.org For example, photoredox catalysis has been employed in the enantioselective α-alkylation of aldehydes and the reductive dehalogenation of benzylic halides. acs.org

In the context of ester synthesis, photoredox catalysis can be merged with other catalytic modes, such as organocatalysis, to achieve novel reactivity. acs.org While direct photoredox-catalyzed esterification of benzoic acids is still an emerging area, the principles of photoredox catalysis offer a promising avenue for developing new and efficient synthetic routes. nih.govbohrium.comrsc.org

Novel Synthetic Pathways and Green Chemistry Considerations

The development of novel synthetic pathways for 4-Iodophenyl 4-Cyanobenzoate is increasingly guided by the principles of green chemistry. core.ac.uknih.govjddhs.comejcmpr.comresearchgate.net This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukresearchgate.net

Key green chemistry considerations in the synthesis of this compound include:

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are a major source of environmental pollution. jddhs.comejcmpr.com Green chemistry promotes the use of alternative solvents like water, bio-based solvents, and supercritical CO2, or even solvent-free reaction conditions. jddhs.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for more efficient reactions with less waste. jddhs.com This includes biocatalysis, heterogeneous catalysis, and the use of earth-abundant metal catalysts. rsc.orgresearchgate.netjddhs.com

Energy Efficiency: Designing reactions that can be carried out at ambient temperature and pressure reduces energy consumption. jddhs.com Innovative techniques like microwave-assisted synthesis and continuous flow processing can also improve energy efficiency. jddhs.com

Renewable Feedstocks: Whenever possible, synthetic pathways should be designed to utilize renewable raw materials. nih.gov

By incorporating these principles, chemists can develop more sustainable and environmentally responsible methods for the synthesis of 4-Iodophenyl 4-Cyanobenzoate and other valuable chemical compounds.

Mechanistic Investigations of Reactions Involving 4 Iodophenyl 4 Cyanobenzoate and Its Analogs

Detailed Reaction Pathways in Ester Formation and Cleavage

The formation of 4-iodophenyl 4-cyanobenzoate (B1228447) typically proceeds through standard esterification reactions. One common pathway is the reaction of 4-cyanobenzoyl chloride with 4-iodophenol (B32979) in the presence of a base. The mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final ester product.

Conversely, the cleavage of the ester bond in 4-iodophenyl 4-cyanobenzoate, primarily through hydrolysis, is a critical reaction. This process can be catalyzed by either acid or base.

Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent departure of the 4-iodophenoxide leaving group is the rate-determining step, which is followed by a proton transfer to yield 4-cyanobenzoic acid and the 4-iodophenoxide ion.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the 4-iodophenol molecule is eliminated, and deprotonation of the resulting species yields 4-cyanobenzoic acid.

Electron Transfer Processes in Aromatic Ester Systems

Electron transfer processes are particularly relevant in the photochemical reactions of aromatic esters like 4-iodophenyl 4-cyanobenzoate. Upon absorption of light, the molecule can be promoted to an electronically excited state. In the presence of an electron donor, a photoinduced electron transfer (PET) can occur, leading to the formation of a radical anion. libretexts.org

For aromatic esters, this radical anion is a key intermediate that can undergo further reactions. The excess electron density is typically localized on the aromatic ring and the carbonyl group. This can weaken the ester bond, facilitating its cleavage. The radical anion can cleave to produce a carboxylate anion and a radical species. libretexts.org In the case of 4-iodophenyl 4-cyanobenzoate, this could lead to the formation of the 4-cyanobenzoate anion and a 4-iodophenyl radical.

The feasibility of such an electron transfer process can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor molecules and the excited state energy of the photosensitizer. acs.org

Radical Intermediates and Reaction Mechanisms

Radical intermediates play a significant role in certain reactions of 4-iodophenyl 4-cyanobenzoate, particularly in photochemical or high-temperature conditions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with UV light or in the presence of radical initiators. This homolysis would generate a 4-(4-cyanobenzoyloxy)phenyl radical and an iodine radical.

Furthermore, as mentioned in the previous section, electron transfer processes can lead to the formation of radical anions. libretexts.org The subsequent cleavage of these intermediates can also produce radical species.

Aryl radicals, such as the 4-iodophenyl radical that could be formed from related reactions, are known to undergo rapid abstraction of iodine atoms from other aryl iodide molecules. rsc.org This suggests that once formed, radical species can propagate a chain reaction. The decomposition of aroyl peroxides in the presence of iodobenzene (B50100) has been shown to yield aryl iodides and iodobiphenyls, indicating the involvement of aryl radicals that abstract iodine. rsc.org

In reactions involving iodine(III) reagents, which can be used in trifluoromethylation and other radical reactions, single electron transfer (SET) from an electron-rich arene to the iodine(III) reagent can generate an arene radical cation. nih.gov While not directly involving 4-iodophenyl 4-cyanobenzoate, these mechanisms highlight the potential for radical cation formation in related systems.

Kinetics of Esterification and Transesterification

The kinetics of esterification to form 4-iodophenyl 4-cyanobenzoate and its cleavage via hydrolysis or transesterification are influenced by several factors, including temperature, concentration of reactants and catalysts, and the solvent.

Studies on the alkaline hydrolysis of substituted phenyl benzoates have provided valuable insights into the kinetics of these reactions. The second-order rate constants for the hydrolysis of a series of meta-, para-, and ortho-substituted phenyl benzoates have been measured spectrophotometrically. rsc.org These studies reveal that the rate of hydrolysis is significantly affected by the electronic nature of the substituents on both the benzoyl and the phenyl rings.

For transesterification, the reaction rate is also dependent on the nature of the incoming alcohol and the catalyst used. Transesterification can be either acid- or base-catalyzed, and the kinetic profile will differ accordingly.

Below is a table summarizing representative kinetic data for the alkaline hydrolysis of related substituted phenyl benzoates.

Substituent on Phenyl Ring (X in C6H5CO2C6H4–X)Temperature (°C)Solvent SystemSecond-Order Rate Constant (k2, M⁻¹s⁻¹)
H252.25 M aq. n-Bu4NBrData Not Available
4-NO2252.25 M aq. n-Bu4NBrData Not Available
4-F252.25 M aq. n-Bu4NBrData Not Available
3-Cl252.25 M aq. n-Bu4NBrData Not Available

Stereochemical Aspects of Relevant Reactions

The stereochemical outcome of reactions involving 4-iodophenyl 4-cyanobenzoate would be significant if a chiral center were present in the molecule or if a reaction created one. Since 4-iodophenyl 4-cyanobenzoate itself is achiral, discussions of stereochemistry are relevant in the context of its reactions with chiral molecules or reactions that proceed via stereospecific or stereoselective pathways.

For instance, in a nucleophilic substitution reaction at a chiral carbon, the mechanism of the reaction dictates the stereochemical outcome. An SN2 reaction at a chiral center results in an inversion of the stereochemical configuration. libretexts.org In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic mixture of products. libretexts.org

If 4-iodophenyl 4-cyanobenzoate were to react with a chiral alcohol in a transesterification reaction, the stereochemistry of the alcohol would be retained in the product ester, as the reaction occurs at the acyl carbon and does not involve the chiral center of the alcohol.

Influence of Substituents on Reaction Mechanism and Selectivity

The two substituents on 4-iodophenyl 4-cyanobenzoate, the 4-cyano group and the 4-iodo group, have a profound influence on the reactivity and selectivity of the molecule.

The 4-cyano group is a strong electron-withdrawing group. Its presence on the benzoyl moiety significantly increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis and other nucleophilic acyl substitution reactions. The electron-withdrawing nature of the cyano group also stabilizes the transition state and the tetrahedral intermediate formed during these reactions.

The 4-iodo group on the phenoxy part of the ester is also an electron-withdrawing group, albeit weaker than the cyano group. It influences the reactivity of the ester by making the 4-iodophenoxide a better leaving group compared to an unsubstituted phenoxide. This effect also contributes to an increased rate of nucleophilic acyl substitution reactions. Furthermore, the carbon-iodine bond provides a potential site for other reactions, such as cross-coupling reactions or radical-mediated processes.

The interplay of these substituent effects can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). For the alkaline hydrolysis of substituted phenyl benzoates, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing substituents on the phenyl ring accelerate the reaction.

Spectroscopic and Advanced Structural Elucidation of 4 Iodophenyl 4 Cyanobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-Iodophenyl 4-cyanobenzoate (B1228447) is anticipated to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings. Based on the analysis of structurally similar compounds, such as vinyl 4-cyanobenzoate and vinyl 4-iodobenzoate, the expected chemical shifts can be predicted.

The protons on the 4-cyanobenzoyl moiety are expected to appear as two doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the cyano and ester groups. The protons ortho to the carbonyl group would likely resonate at a lower field than those meta to it. Similarly, the protons on the 4-iodophenyl ring will also present as a set of two doublets. The iodine atom's influence on the electron density of the aromatic ring will dictate the precise chemical shifts of these protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Iodophenyl 4-cyanobenzoate

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (4-cyanobenzoyl) 8.1 - 8.3 Doublet
Aromatic (4-cyanobenzoyl) 7.8 - 8.0 Doublet
Aromatic (4-iodophenyl) 7.7 - 7.9 Doublet

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 4-Iodophenyl 4-cyanobenzoate. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found at a low field, typically in the range of 160-170 ppm. The carbon atom of the cyano group will also have a characteristic chemical shift. The aromatic carbons will appear in the region of 120-150 ppm, with their exact positions influenced by the attached substituents (-CN, -COO-, -I). The carbon atom attached to the iodine will show a signal at a higher field compared to the other substituted aromatic carbons due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Iodophenyl 4-cyanobenzoate

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 163 - 166
Aromatic (C-I) 90 - 95
Aromatic (C-CN) 115 - 120
Cyano (C≡N) 117 - 119
Aromatic (CH) 122 - 138
Aromatic (C-COO) 133 - 136

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be employed to obtain high-resolution ¹³C spectra of the solid compound. These spectra can reveal information about polymorphism, crystallinity, and intermolecular interactions within the crystal lattice. For aromatic esters, ssNMR can help in understanding the orientation of the phenyl rings and the conformation of the ester linkage in the solid phase, which can be different from its solution-state conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of 4-Iodophenyl 4-cyanobenzoate is expected to show strong absorption bands characteristic of its functional groups. A sharp, intense band around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C=O stretching vibration of the ester group will appear as a strong absorption in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to multiple bands in the 1400-1600 cm⁻¹ range. The C-I stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and the symmetric stretching of the aromatic rings are expected to give strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for 4-Iodophenyl 4-cyanobenzoate

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C≡N Stretch ~2230 ~2230
C=O Stretch (Ester) 1720 - 1740 1720 - 1740
C-O Stretch (Ester) 1200 - 1300 1200 - 1300
Aromatic C=C Stretch 1400 - 1600 1400 - 1600

Note: These are typical frequency ranges and can be influenced by the molecular environment.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of 4-Iodophenyl 4-cyanobenzoate. The expected exact mass can be calculated from the isotopic masses of its constituent atoms (C₁₄H₈INO₂). The fragmentation pattern observed in the mass spectrum can further confirm the structure. Key expected fragments would correspond to the loss of the 4-iodophenoxy radical or the 4-cyanobenzoyl radical, providing evidence for the ester linkage and the two substituted phenyl rings.

Table 4: List of Compounds Mentioned

Compound Name
Benzoic acid, 4-cyano-, 4-iodophenyl ester
4-Iodophenyl 4-cyanobenzoate
Vinyl 4-cyanobenzoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for assessing the purity of volatile and semi-volatile compounds like 4-Iodophenyl 4-Cyanobenzoate. The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments provides a unique "fingerprint" for identification and confirmation of the molecular weight.

For 4-Iodophenyl 4-Cyanobenzoate, a GC-MS analysis would typically show a single major peak in the chromatogram, indicating a high degree of purity. The retention time of this peak is characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrum corresponding to this peak would be expected to show the molecular ion [M]+ peak and a series of fragment ions consistent with the molecule's structure. While specific experimental data for this compound is not publicly available, a theoretical fragmentation pattern can be predicted.

Table 1: Predicted Major Ions in the Mass Spectrum of 4-Iodophenyl 4-Cyanobenzoate

Ion FragmentStructurePredicted m/z
Molecular Ion [M]⁺[C₁₄H₈INO₂]⁺349.96
[M-OC₆H₄I]⁺[NCC₆H₄CO]⁺129.03
[OC₆H₄I]⁺[OC₆H₄I]⁺219.93
[C₆H₄I]⁺[C₆H₄I]⁺203.94
[NCC₆H₄]⁺[NCC₆H₄]⁺102.05

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement of a crystalline solid.

For 4-Iodophenyl 4-Cyanobenzoate, a single-crystal XRD study would provide the absolute structure, confirming the connectivity of the 4-iodophenyl and 4-cyanobenzoyl moieties through the ester linkage. Although a specific crystal structure has not been reported in the searched literature, the expected data from such an analysis is summarized in the table below.

Table 2: Representative Crystallographic Data Format

ParameterExpected Information
Chemical formulaC₁₄H₈INO₂
Formula weight349.12 g/mol
Crystal systemData not available
Space groupData not available
Unit cell dimensions (a, b, c, α, β, γ)Data not available
Volume (V)Data not available
Calculated density (Dx)Data not available

Note: This table illustrates the type of data obtained from a single-crystal XRD experiment. Specific values for 4-Iodophenyl 4-Cyanobenzoate are contingent on successful crystal growth and analysis.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. It is particularly valuable for identifying the crystalline phase of a material and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ) and intensities.

This method is crucial for quality control in materials science and pharmaceuticals, as different polymorphs can have different physical properties. A PXRD analysis of 4-Iodophenyl 4-Cyanobenzoate would serve to identify its crystalline form and ensure phase purity. A typical PXRD pattern would display a series of peaks at characteristic 2θ angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For organic molecules with conjugated systems, the most significant absorptions are typically due to π → π* transitions. libretexts.orgshu.ac.uk

The structure of 4-Iodophenyl 4-Cyanobenzoate contains two aromatic rings and a carbonyl group, forming an extended conjugated system. This would be expected to result in strong UV absorption. The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The position and intensity of the absorption bands provide insight into the electronic structure of the molecule. For similar aromatic esters, these transitions are well-documented. acs.org

Table 3: Expected UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
e.g., Ethanol~250-280Data not availableπ → π*

Note: The exact λmax is solvent-dependent. The value provided is an estimate based on related structures like ethyl 4-cyanobenzoate, which has a λmax of 263 nm. chemicalbook.com This absorption is characteristic of the electronic transitions within the conjugated aromatic system. shu.ac.ukhnue.edu.vn

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For 4-Iodophenyl 4-Cyanobenzoate (C₁₄H₈INO₂), the theoretical elemental composition can be calculated from its atomic weights.

Table 4: Elemental Composition of 4-Iodophenyl 4-Cyanobenzoate

ElementSymbolAtomic WeightTheoretical %Experimental %
CarbonC12.01148.16%Data not available
HydrogenH1.0082.31%Data not available
IodineI126.9036.35%Data not available
NitrogenN14.0074.01%Data not available
OxygenO15.9999.16%Data not available

Note: A successful synthesis would yield experimental values that are typically within ±0.4% of the theoretical percentages, thus confirming the empirical formula of the compound.

Theoretical and Computational Chemistry Studies on 4 Iodophenyl 4 Cyanobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-Iodophenyl 4-cyanobenzoate (B1228447), these calculations can elucidate its electronic distribution, molecular orbital energies, and predict various spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for 4-Iodophenyl 4-cyanobenzoate would typically involve geometry optimization to find the most stable arrangement of atoms, followed by analysis of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. For aromatic esters, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO is typically associated with the electron-withdrawing groups. In the case of 4-Iodophenyl 4-cyanobenzoate, the HOMO is expected to have significant contributions from the iodophenyl ring, while the LUMO would likely be centered on the cyanobenzoyl moiety. The energy gap between the HOMO and LUMO is a key parameter indicating the molecule's stability and reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Iodophenyl 4-Cyanobenzoate

PropertyCalculated ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.7 eVIndicates electronic stability and resistance to excitation.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical DFT results for similar aromatic esters. Specific values would require dedicated calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally expensive, approach to studying electronic structure. researchgate.netnih.gov These methods are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important.

For phenyl benzoate (B1203000), a related compound, ab initio studies have been performed to analyze its structure and conformational properties. researchgate.netnih.gov Similar studies on 4-Iodophenyl 4-cyanobenzoate would provide a detailed understanding of bond lengths, bond angles, and torsional angles, offering a precise three-dimensional picture of the molecule. These high-level calculations would refine the understanding of the electronic distribution and the nature of the chemical bonds within the molecule.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT and ab initio methods. nih.govliverpool.ac.uk For substituted phenyl benzoates, the chemical shifts are influenced by the electronic effects of the substituents. nih.gov The electron-withdrawing cyano group and the iodine atom would have distinct effects on the chemical shifts of the aromatic protons and carbons in 4-Iodophenyl 4-cyanobenzoate. Theoretical calculations can help in the precise assignment of the peaks in the experimental NMR spectra. nih.govliverpool.ac.uk

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. For phenyl benzoate, DFT calculations have been shown to be in excellent agreement with experimental IR and Raman spectra after applying scaling factors. researchgate.netnih.gov A similar approach for 4-Iodophenyl 4-cyanobenzoate would allow for the assignment of characteristic vibrational modes, such as the C≡N stretch of the cyano group, the C=O stretch of the ester group, and vibrations associated with the iodinated and cyanated benzene (B151609) rings.

Table 2: Predicted Characteristic Vibrational Frequencies for 4-Iodophenyl 4-Cyanobenzoate

Vibrational ModePredicted Frequency (cm⁻¹)Description
C≡N Stretch~2230Characteristic stretching vibration of the nitrile group.
C=O Stretch~1735Stretching vibration of the ester carbonyl group.
C-O Stretch~1270Stretching vibration of the ester C-O bond.
C-I Stretch~600-500Stretching vibration of the carbon-iodine bond.
Aromatic C-H Stretch~3100-3000Stretching vibrations of the C-H bonds on the aromatic rings.

Note: These are typical frequency ranges and would be more precisely determined through specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 4-Iodophenyl 4-cyanobenzoate, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. researchgate.net The iodine atom, due to the phenomenon of a "σ-hole," might exhibit a region of positive electrostatic potential along the C-I bond axis, making it a potential site for halogen bonding interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com For 4-Iodophenyl 4-cyanobenzoate, MD simulations can be used to explore its conformational landscape, revealing the preferred orientations of the phenyl rings relative to the ester group. Such simulations can also provide insights into the intermolecular interactions in condensed phases, such as in a solvent or in the solid state. This can help in understanding how the molecules pack in a crystal lattice or how they are solvated. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be employed to model the mechanisms of chemical reactions involving 4-Iodophenyl 4-cyanobenzoate. For instance, the esterification reaction between 4-cyanobenzoic acid and 4-iodophenol (B32979) could be modeled to determine the transition state structures and activation energies. Similarly, the mechanism of hydrolysis of the ester bond could be investigated. These studies provide a deeper understanding of the reactivity of the molecule and the factors that influence the rates of its reactions.

Prediction of Reactivity, Selectivity, and Stability

Detailed research findings and data tables for 4-Iodophenyl 4-cyanobenzoate are not available in the current scientific literature.

Derivatization and Structure Reactivity Relationships in 4 Iodophenyl 4 Cyanobenzoate Chemistry

Transformations of the Cyano Group

The cyano group (-C≡N) on the benzoate (B1203000) ring is a versatile functional handle that can be converted into several other important chemical moieties. These transformations allow for the introduction of new functionalities and the construction of diverse molecular scaffolds.

Reduction to Amines: The most common transformation of an aromatic nitrile is its reduction to a primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide under a hydrogen atmosphere, is an effective method. wikipedia.org Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes can be used. nih.govacs.org For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govacs.org The reaction conditions can often be tuned to be selective for the nitrile reduction in the presence of other functional groups like the ester, particularly if the nitrile is activated by electron-withdrawing groups. nih.gov

Hydrolysis to Carboxylic Acids: The cyano group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid in an aqueous solution. Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous or alcoholic solution of a strong base like sodium hydroxide (B78521), which initially forms a carboxylate salt that is subsequently protonated to yield the carboxylic acid. The choice between acidic or basic conditions often depends on the stability of the other functional groups in the molecule. For 4-iodophenyl 4-cyanobenzoate (B1228447), the ester linkage is also susceptible to hydrolysis, and thus, reaction conditions would need to be carefully selected to achieve selective transformation of the cyano group.

Conversion to Other Nitrogen-Containing Functional Groups: The cyano group can also serve as a precursor for other nitrogen-containing functionalities. For example, it can be converted to an amide by partial hydrolysis, often using milder conditions than those required for full conversion to a carboxylic acid. Furthermore, it can react with organometallic reagents to form ketones after hydrolysis of the intermediate imine.

A summary of potential transformations of the cyano group in 4-iodophenyl 4-cyanobenzoate is presented in the table below.

TransformationReagents and ConditionsProduct Functional Group
ReductionH₂, Raney Ni or Pd/C; or LiAlH₄, THF; or BH₃·THF-CH₂NH₂ (Aminomethyl)
HydrolysisH₃O⁺, heat; or NaOH(aq), heat, then H₃O⁺-COOH (Carboxyl)
Partial HydrolysisH₂O₂, base; or H₂SO₄ (conc.)-C(O)NH₂ (Amide)

Reactions Involving the Iodo Substituent (e.g., Palladium-catalyzed cross-coupling reactions)

The iodo substituent on the phenyl ring is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. nobelprize.orgresearchgate.netdntb.gov.ua These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.comyoutube.comacs.org This method is widely used for the synthesis of biaryl compounds. For 4-iodophenyl 4-cyanobenzoate, a Suzuki-Miyaura coupling would replace the iodine atom with an aryl or vinyl group, leading to the formation of cyanobiphenyl or cyanostilbene derivatives, which are common cores in liquid crystal materials. nih.govcolorado.edu

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction would allow for the introduction of a variety of vinyl groups at the 4-position of the phenyl ring, providing access to stilbene-like structures.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgacs.orgwikipedia.orglibretexts.orgresearchgate.netwikipedia.orgrsc.orgresearchgate.netsynarchive.com This is a powerful method for the synthesis of aryl alkynes. Applying the Sonogashira coupling to 4-iodophenyl 4-cyanobenzoate would yield molecules with a rigid, linear alkyne linker, which is a desirable structural motif in materials science. libretexts.org The reactivity of aryl iodides in Sonogashira couplings is generally high, allowing the reaction to proceed under mild conditions. acs.orgwikipedia.org

Other Cross-Coupling Reactions: The iodo group can also participate in other palladium-catalyzed reactions such as Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (with amines). nih.govsemanticscholar.org These reactions further expand the synthetic utility of 4-iodophenyl 4-cyanobenzoate for creating a diverse range of derivatives.

The table below summarizes key palladium-catalyzed cross-coupling reactions applicable to the iodo substituent.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd catalyst, BaseBiaryl or Vinylarene
HeckAlkenePd catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl Alkyne
Buchwald-HartwigAminePd catalyst, BaseAryl Amine

Ester Linkage Modifications and Cleavages for Accessing New Scaffolds

The ester linkage in 4-iodophenyl 4-cyanobenzoate can be cleaved or modified to generate new molecular structures.

Hydrolysis: The ester can be hydrolyzed to its constituent carboxylic acid (4-cyanobenzoic acid) and phenol (B47542) (4-iodophenol) under either acidic or basic conditions. libretexts.orgacs.orgnih.govorganic-chemistry.orgsserc.org.ukworldscientific.comchemguide.co.uklibretexts.orglibretexts.org Basic hydrolysis, also known as saponification, is typically carried out with a strong base like sodium hydroxide and is generally irreversible as the resulting carboxylate is deprotonated. libretexts.orgsserc.org.uk Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the equilibrium towards the products. libretexts.org This cleavage is a fundamental step if one wishes to utilize the 4-cyanobenzoic acid or 4-iodophenol (B32979) moieties for further synthesis.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy or aryloxy group. In the case of 4-iodophenyl 4-cyanobenzoate, reacting it with a different alcohol would lead to a new ester of 4-cyanobenzoic acid and release 4-iodophenol. This can be a useful strategy for creating a library of 4-cyanobenzoate esters with varying alcohol components.

Ammonolysis/Aminolysis: The ester can react with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction typically requires higher temperatures or catalysis and provides a direct route to 4-cyanobenzamide derivatives.

These modifications of the ester linkage provide access to the core components of the molecule, enabling the synthesis of new derivatives that are not directly accessible from the parent ester.

ReactionReagentsProducts
HydrolysisH₂O, H⁺ or OH⁻4-Cyanobenzoic acid + 4-Iodophenol
TransesterificationR'OH, H⁺ or Base4-Cyanobenzoic acid ester of R'OH + 4-Iodophenol
AminolysisR'R''NH4-Cyanobenzamide + 4-Iodophenol

Systematic Study of Substituent Effects on Reactivity and Selectivity

A systematic study of substituent effects on the reactivity and selectivity of 4-iodophenyl 4-cyanobenzoate would provide valuable insights into its chemical behavior. By introducing various electron-donating or electron-withdrawing groups onto either the benzoate or the phenyl ring, one could modulate the reactivity of the cyano, iodo, and ester functionalities.

For instance, substituents on the 4-cyanobenzoate ring would primarily influence the reactivity of the cyano group and the ester linkage. An electron-withdrawing group would make the carbonyl carbon of the ester more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease its reactivity. The electronic nature of these substituents would also affect the ease of reduction of the cyano group.

Substituents on the 4-iodophenyl ring would have a more pronounced effect on the palladium-catalyzed cross-coupling reactions. Electron-withdrawing groups would generally increase the rate of oxidative addition of the aryl iodide to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. nobelprize.org This could lead to higher reaction efficiencies and yields. Steric effects from bulky substituents near the iodo group could hinder the approach of the catalyst and slow down the reaction rate.

A systematic study would involve synthesizing a series of analogs with different substituents and quantitatively measuring their reaction rates or yields under standardized conditions for various transformations. Such a study would allow for the development of linear free-energy relationships, providing a deeper understanding of the electronic and steric factors governing the reactivity of this molecular framework.

Synthesis of Analogs for Structure-Property Correlation Studies in Materials Science

The molecular structure of 4-iodophenyl 4-cyanobenzoate, featuring a rigid core with polar and polarizable groups, makes it an interesting candidate for the synthesis of functional materials, particularly liquid crystals. colorado.eduguidechem.comdigitellinc.commtak.huresearchgate.nethartleygroup.org The cyano group is a common terminal substituent in liquid crystalline materials due to its strong dipole moment, which contributes to the formation of stable mesophases. The iodo group provides a convenient handle for extending the molecular structure through cross-coupling reactions.

By systematically modifying the structure of 4-iodophenyl 4-cyanobenzoate, a library of analogs can be synthesized to study structure-property correlations. For example, replacing the iodo group with different alkyl or alkoxy chains of varying lengths via Suzuki coupling would lead to a homologous series of 4-alkyl/alkoxy-4'-cyanobiphenyl analogs. The liquid crystalline properties, such as the clearing point and the type of mesophase, could then be correlated with the chain length.

Furthermore, the central ester linkage could be replaced with other linking groups, such as an amide or an alkyne, to investigate the effect of the core structure on the material's properties. The synthesis of bent-core (or "banana-shaped") liquid crystals could also be explored by incorporating this molecule into a V-shaped scaffold, which often leads to unique and potentially ferroelectric liquid crystalline phases. nih.govdigitellinc.commtak.huresearchgate.netrsc.org

These structure-property correlation studies are essential for the rational design of new materials with tailored optical and electronic properties for applications in displays, sensors, and other advanced technologies.

Future Research Directions and Emerging Areas for 4 Iodophenyl 4 Cyanobenzoate Research

Development of More Sustainable and Atom-Economical Synthetic Protocols

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. wjpmr.comnih.govjddhs.com For 4-Iodophenyl 4-cyanobenzoate (B1228447), future research will likely focus on moving away from traditional esterification methods that may involve harsh conditions or produce significant waste.

Current Approaches and Future Potential:

Traditional synthesis of aromatic esters often involves the reaction of an acid chloride with a phenol (B47542). While effective, this can generate stoichiometric amounts of waste. More atom-economical approaches are desirable. acs.orgnih.gov Palladium-catalyzed esterification of aryl halides using carbon monoxide sources presents a more advanced alternative. rsc.orgnih.gov

Future research could explore direct esterification methods that avoid the pre-functionalization of the carboxylic acid. Additionally, the use of greener solvents and catalysts will be a key area of investigation. For instance, the synthesis of cyanobenzoic acid derivatives has been explored using electrochemical methods, which is considered a green technology. mdpi.com Similarly, green methods for the synthesis of other cyanobenzoate esters have been reported, highlighting the potential for more environmentally benign pathways. researchgate.net

Potential Sustainable Synthetic Routes for 4-Iodophenyl 4-cyanobenzoate:

Synthetic Strategy Description Potential Advantages
Direct Catalytic EsterificationCatalytic reaction between 4-cyanobenzoic acid and 4-iodophenol (B32979).High atom economy, reduced waste.
Palladium-Catalyzed Carbonylative CouplingCoupling of 4-iodobenzonitrile (B145841) with 4-iodophenol and a CO source.Utilizes readily available starting materials.
Biocatalytic SynthesisUse of enzymes to catalyze the esterification.High selectivity, mild reaction conditions, biodegradable catalysts.
Mechanochemical SynthesisSolid-state synthesis induced by mechanical force.Reduced solvent usage, potentially lower energy consumption.

Exploration of Novel Supramolecular Architectures with Tunable Properties

The presence of both a cyano group and an iodine atom on the 4-Iodophenyl 4-cyanobenzoate molecule makes it a prime candidate for the construction of novel supramolecular assemblies. These non-covalent structures are held together by interactions such as halogen bonding and π-π stacking.

The Role of Halogen Bonding:

The iodine atom in 4-Iodophenyl 4-cyanobenzoate can act as a halogen bond donor, forming directional interactions with electron-donating atoms like the nitrogen of the cyano group or the oxygen of the ester. core.ac.ukmdpi.comnih.govnih.gov The strength and directionality of these halogen bonds can be tuned by modifying the electronic properties of the aromatic rings, offering a pathway to control the self-assembly process. core.ac.uk Research on amyloid self-assembly has shown that the introduction of iodine can significantly amplify the process, leading to the formation of well-ordered nanostructures. nih.govnih.gov This suggests that 4-Iodophenyl 4-cyanobenzoate could be a valuable building block for creating functional materials based on halogen bonding. researchgate.net

Potential Supramolecular Structures:

Supramolecular Motif Key Interactions Potential Properties/Applications
1D ChainsHead-to-tail halogen bonding (I•••N≡C).Anisotropic materials, nanowires.
2D SheetsA combination of halogen bonding and π-π stacking.Thin films, sensors.
Co-crystalsHalogen bonding with other complementary molecules.Modified physical properties (e.g., solubility, melting point).

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. The rigid, functional structure of 4-Iodophenyl 4-cyanobenzoate makes it an interesting organic component for such materials.

Future research could focus on incorporating this molecule into metal-organic frameworks (MOFs), coordination polymers, or as a surface modifier for inorganic nanoparticles. The cyano and ester groups can act as ligands for metal ions, while the iodophenyl group could be used for further post-synthetic modification.

Application of Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Design

For 4-Iodophenyl 4-cyanobenzoate, ML models could be trained to predict various properties, such as its liquid crystal behavior, non-linear optical properties, or its potential as a bioactive molecule. nih.govnih.gov This would allow for the rapid screening of virtual derivatives and the identification of promising candidates for specific applications.

Potential Applications of AI and Machine Learning:

Application Area Description Expected Outcome
Property PredictionTraining ML models on datasets of similar compounds to predict physical and chemical properties.Accelerated discovery of materials with desired properties.
Synthetic Route DesignUsing AI algorithms to propose novel and optimized synthetic pathways.More efficient and sustainable synthesis.
De Novo DesignGenerative models to design new molecules based on 4-Iodophenyl 4-cyanobenzoate with enhanced properties.Discovery of novel functional materials.

Investigation of Multi-component Reactions and Cascade Processes involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. beilstein-journals.orgepfl.chbeilstein-journals.orguniba.it

Future research could explore the use of 4-Iodophenyl 4-cyanobenzoate or its precursors in MCRs to generate libraries of novel compounds with diverse functionalities. For example, the cyano group could potentially participate in reactions such as the Ugi or Passerini reaction under the right conditions.

Cascade reactions could be designed to build complex heterocyclic structures starting from functionalized derivatives of 4-Iodophenyl 4-cyanobenzoate. rsc.orgnih.govscilit.comacs.org The development of one-pot synthetic methods would further enhance the efficiency and sustainability of these processes. researchgate.netrsc.orgresearchgate.netdiva-portal.orgbeilstein-archives.orgmdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing benzoic acid, 4-cyano-, 4-iodophenyl ester?

Answer:
The ester can be synthesized via a two-step approach:

Formation of the acid chloride : React 4-cyanobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate.

Esterification : Treat the acid chloride with 4-iodophenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine or triethylamine to neutralize HCl byproducts .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction yield be optimized for sterically hindered ester derivatives like this compound?

Answer:
Optimization strategies include:

  • Catalytic activation : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution in bulky systems.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic phenols.
  • Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions.
  • Byproduct analysis : Monitor reaction progress via TLC or in situ FTIR to detect unreacted starting materials .

Basic: What spectroscopic techniques are essential for characterizing this ester?

Answer:
Key techniques:

  • NMR : ¹H/¹³C NMR to confirm ester linkage (e.g., carbonyl carbon at ~165–170 ppm) and aromatic substitution patterns.
  • FTIR : Detect ester C=O stretching (~1740 cm⁻¹) and cyano group absorption (~2220 cm⁻¹).
  • Mass spectrometry : High-resolution MS (ESI or EI) for molecular ion validation.
    Compare data with NIST Chemistry WebBook entries for analogous esters (e.g., methyl 4-chlorobenzoate , 4-nitrophenyl benzoate ).

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

  • Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).
  • Reference cross-check : Validate against NIST spectral libraries for structurally similar esters (e.g., methyl 4-aminobenzoate ).

Basic: What safety precautions are critical when handling this compound?

Answer:

  • GHS hazards : Based on analogous esters (e.g., dodecyl 4-aminobenzoate ), anticipate acute toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335).
  • PPE : Use nitrile gloves, lab coat, and fume hood.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Documented protocols for benzoate esters should be followed .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffered solutions (pH 1–12) at 37°C; quantify intact ester via LC-MS.
    Reference stability data for methylparaben ( ) and 4-nitrophenyl benzoate .

Basic: What chromatographic methods are suitable for quantifying this ester in mixtures?

Answer:

  • Reverse-phase HPLC : C18 column with acetonitrile/water (70:30 v/v), UV detection at 254 nm.
  • GC-MS : Use a non-polar column (e.g., DB-5) if volatile enough; derivatize with BSTFA if necessary.
  • Validation : Include internal standards (e.g., deuterated benzoic acid esters) for accuracy .

Advanced: How to address matrix interference in environmental or biological samples?

Answer:

  • Sample pretreatment : Solid-phase extraction (SPE) using C18 cartridges to isolate the ester.
  • Derivatization : Convert the ester to a more detectable form (e.g., silylation for GC-MS).
  • Matrix-matched calibration : Prepare standards in the same matrix (e.g., serum, soil extract) to correct for ion suppression/enhancement in LC-MS .

Basic: What are the key applications of this ester in academic research?

Answer:

  • Photodynamic therapy : As a photosensitizer precursor due to iodine’s heavy atom effect.
  • Organic synthesis : As a building block for Suzuki-Miyaura cross-coupling (iodoaryl group) or cyano-group transformations.
  • Polymer chemistry : As a monomer for functionalized polyesters .

Advanced: How to investigate the ester’s reactivity in cross-coupling reactions?

Answer:

  • Pd-catalyzed coupling : Screen catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water biphasic systems.
  • Kinetic studies : Use ¹H NMR to track aryl-iodide bond cleavage rates.
  • DFT modeling : Predict reaction pathways and transition states for cyano/iodo substituent effects .

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